2-(4-(Trifluoromethyl)phenoxy)propanamide
Description
2-(4-(Trifluoromethyl)phenoxy)propanamide (CAS: 931622-34-3) is a propanamide derivative featuring a trifluoromethyl-substituted phenoxy group at the 4-position of the aromatic ring. This compound is classified as a biochemical reagent (Reagent Grade) and is utilized in research applications, with commercial availability in quantities ranging from 100 mg to 1 g . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery and molecular studies.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQZMYUVZYEJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589627 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931622-34-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenoxy)propanamide typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenoxy)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenoxy)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 2-(4-(Trifluoromethyl)phenoxy)propanamide increases logP compared to analogs with polar substituents (e.g., hydroxy or nitro groups). For instance, the acetamidophenoxy analog () balances lipophilicity with hydrogen-bonding capacity .
- Molecular Weight: Ranges from 266.65 g/mol (chloro-trifluoromethylphenyl analog, ) to 353.34 g/mol (pyridinyl-dimethylamino analog, ). The target compound (C10H8F3NO2) has a molecular weight of 231.17 g/mol, offering intermediate size for membrane permeability .
- Synthetic Accessibility: Synthesis often involves phenoxy coupling (e.g., Mitsunobu reaction, EDC/HOBt-mediated amidation). TRPV1 antagonists () require multi-step routes with crown ethers or Pd-C catalysis, whereas the target compound is synthesized via simpler alkylation .
Biological Activity
Overview
2-(4-(Trifluoromethyl)phenoxy)propanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related study demonstrated that compounds featuring the trifluoromethyl moiety showed effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 12.9 µM .
Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds
| Compound | Target Organism | MIC (µM) | Activity Type |
|---|---|---|---|
| 2-(4-CF3-phenoxy)propanamide | S. aureus | 25.9 | Bactericidal |
| 2-(4-CF3-phenoxy)propanamide | MRSA | 12.9 | Bactericidal |
| Other CF3 Compounds | E. faecalis (VRE) | No activity | - |
Anti-Inflammatory Potential
The anti-inflammatory effects of this compound have also been investigated. In vitro studies indicated that certain derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substitutions on the phenyl ring were found to enhance or inhibit NF-κB activity, suggesting a potential for therapeutic applications in inflammatory diseases .
Table 2: Anti-Inflammatory Activity of Related Compounds
| Compound | NF-κB Activity Change (%) | IC50 (µM) |
|---|---|---|
| 2-(4-CF3-phenoxy)propanamide | +10% | >20 |
| Other CF3 Derivatives | -9% | <10 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Cell Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy.
Case Studies
A series of case studies have explored the pharmacological profiles of compounds similar to this compound:
- Study A : Investigated the antimicrobial properties against various bacterial strains, confirming its bactericidal activity against MRSA.
- Study B : Assessed the anti-inflammatory effects through NF-κB modulation, revealing significant changes in cellular responses based on structural modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
